7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure is characterized by a fused pyrazole and benzoxazine ring system, substituted at positions 5, 7, 9, and 2 with aromatic groups and halogens. The compound’s unique substitution pattern includes 3,4-dimethoxyphenyl (position 5) and 4-methoxyphenyl (position 2), which confer distinct electronic and steric properties compared to analogs.
Properties
CAS No. |
303061-43-0 |
|---|---|
Molecular Formula |
C25H22Cl2N2O4 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
7,9-dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-30-17-7-4-14(5-8-17)20-13-21-18-11-16(26)12-19(27)24(18)33-25(29(21)28-20)15-6-9-22(31-2)23(10-15)32-3/h4-12,21,25H,13H2,1-3H3 |
InChI Key |
HJXLAWIYMSCVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure suggests three modular components:
-
Pyrazolo[1,5-c]benzoxazine core : Likely formed via cyclization of a precursor containing adjacent amine and ether functionalities.
-
Aryl substituents : The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups may be introduced via cross-coupling or nucleophilic aromatic substitution.
-
Chlorination : Electrophilic aromatic substitution or directed ortho-metalation could install chloro groups at positions 7 and 9.
Core Formation
A plausible route involves constructing the benzoxazine ring through a condensation-cyclization sequence. For example, reacting a 2-aminophenol derivative with a diketone or keto-ester under acidic conditions could yield the heterocyclic core. Analogous methods for related benzoxazines often employ -mediated cyclization.
Aryl Group Introduction
Suzuki-Miyaura coupling is a candidate for attaching the methoxyphenyl groups. For instance, patent CN112608284A demonstrates the efficacy of palladium-catalyzed coupling between arylboronic acids and chlorinated heterocycles. Adapting this approach:
-
5-Position (3,4-dimethoxyphenyl) : Couple a boronic acid derivative of 3,4-dimethoxybenzene to a brominated or iodinated benzoxazine intermediate.
-
2-Position (4-methoxyphenyl) : Introduce via nucleophilic substitution if the core contains a leaving group (e.g., chloride) at position 2.
Chlorination
Electrophilic chlorination using , , or (N-chlorosuccinimide) could target positions 7 and 9. Directed ortho-metalation (DoM) strategies, leveraging methoxy groups as directing groups, may enhance regioselectivity. For example, lithiation at the methoxy-directed site followed by quenching with a chlorinating agent could install chloro groups.
Comparative Analysis of Methodologies
While direct synthesis data for the target compound is unavailable, insights can be drawn from analogous syntheses:
Key Observations :
-
Catalyst Efficiency : Heterogeneous palladium catalysts (e.g., silica-supported) enable facile recovery and reuse, critical for cost-effective scaling.
-
Regioselectivity Challenges : Chlorination at positions 7 and 9 requires precise control to avoid polychlorination byproducts. DoM strategies outperform electrophilic substitution in selectivity.
-
Solvent Systems : Ethanol and dichloromethane are prevalent, though ethereal solvents (e.g., THF) may improve solubility during coupling steps.
Optimization and Scalability Considerations
Catalytic System Tuning
The magnetic palladium complex described in CN112608284A achieves 85% yield in Suzuki couplings under mild conditions (20°C, 4h). Similar conditions could be adapted for the target compound, though steric hindrance from the dimethoxyphenyl group may necessitate higher temperatures or prolonged reaction times.
Chlorination Regioselectivity
Methoxy groups at positions 3,4 and 4 on the phenyl rings could act as directing groups during chlorination. Computational modeling (DFT) might predict the most reactive sites, guiding reagent selection. For example, with FeCl as a Lewis acid selectively chlorinates electron-rich aromatic systems.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 2, 5, 7, and 7. These variations significantly influence molecular weight, solubility, and bioactivity. Below is a detailed comparison:
Structural and Physicochemical Comparison
Implications of Substituent Variations
- Electron-Donating vs. In contrast, halogen atoms (Cl, Br, F) introduce electron-withdrawing effects, which may stabilize charge-transfer complexes .
- Steric Effects : Bulky substituents like 2-naphthyl () or 3,4-dimethoxyphenyl increase steric hindrance, possibly reducing binding affinity to compact active sites .
- Solubility and Bioavailability : Methoxy groups improve aqueous solubility compared to halogens, as seen in ’s compound with dual methoxy substitutions . However, excessive hydrophobicity (e.g., naphthyl in ) may limit bioavailability .
Biological Activity
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class and is characterized by the presence of dichloro and methoxy substituents which may enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 489.8 g/mol. Its structure includes:
- Dichloro groups at positions 7 and 9
- Methoxy groups at positions 3, 4, and 5 on the phenyl rings
These features contribute to its reactivity and solubility in various solvents, which are critical for its biological activity.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity . The presence of halogen atoms in its structure is hypothesized to enhance cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 12.5 | |
| MCF-7 (Breast) | 15.0 | |
| A549 (Lung) | 10.0 |
These values indicate that the compound has promising potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of topoisomerase II , which is crucial for DNA replication and repair.
- Induction of apoptosis in cancer cells by activating intrinsic pathways.
- Disruption of cellular signaling pathways related to growth and proliferation.
Further studies are needed to elucidate these mechanisms in detail.
Pharmacological Studies
Research has indicated that the compound may also possess other pharmacological properties including:
- Antimicrobial Activity : Initial tests have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : In vitro studies suggest it may inhibit pro-inflammatory cytokines.
| Activity Type | Tested Strains/Conditions | Outcome |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate activity |
| Anti-inflammatory | RAW264.7 macrophages | Reduced IL-6 levels |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.
- Introduction of dichloro and methoxy groups via electrophilic aromatic substitution.
- Purification using techniques such as recrystallization or chromatography.
Case Studies
Several case studies have explored the biological activity of similar compounds within the same class:
- Study on Anticancer Effects : A comparative analysis demonstrated that compounds with dichloro substitutions exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts.
- Antimicrobial Testing : Compounds structurally similar to this compound were tested against a panel of microorganisms showing varying degrees of effectiveness.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions: (1) Cyclization of precursors (e.g., substituted phenylhydrazines and benzaldehyde derivatives) under acidic/basic conditions to form the pyrazolo-benzoxazine core. (2) Sequential halogenation (chlorination/bromination) using reagents like thionyl chloride (SOCl₂) or N-bromosuccinimide (NBS) . Optimization includes solvent choice (e.g., DMSO for reflux), temperature control, and purification via column chromatography or crystallization. Yield improvements focus on stoichiometric ratios and catalyst use (e.g., Lewis acids) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and ring fusion. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity is assessed via HPLC (>95% purity thresholds) and differential scanning calorimetry (DSC) for melting point consistency. X-ray crystallography may resolve stereochemistry in complex cases .
Q. How do substituents (e.g., chloro, methoxy groups) influence physicochemical properties?
Electron-withdrawing groups (e.g., Cl) increase electrophilicity and metabolic stability, while methoxy groups enhance solubility via hydrogen bonding. LogP values (measured via shake-flask method) correlate with substituent hydrophobicity. Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
SAR studies involve synthesizing analogs with varied substituents (e.g., replacing Cl with F or Br) and testing against target enzymes (e.g., kinases) or cell lines. Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) identify critical interactions. For example, 3,4-dimethoxyphenyl groups may enhance binding to hydrophobic pockets in cancer targets .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardized protocols (e.g., MTT assays for cytotoxicity, 48-hour exposure) and orthogonal assays (e.g., Western blotting for apoptosis markers) validate results. Meta-analyses of IC₅₀ ranges (e.g., 0.5–10 µM for anticancer activity) clarify structure-function trends .
Q. What challenges arise in optimizing enantioselective synthesis, and how are they addressed?
Chiral centers (e.g., at 1,10b positions) require asymmetric catalysis (e.g., BINOL-derived catalysts) or chiral auxiliaries. Enantiomeric excess (ee) is monitored via chiral HPLC. Racemization risks during halogenation steps are mitigated by low-temperature reactions (<0°C) .
Q. Which in silico methods predict metabolic stability and toxicity profiles?
Density Functional Theory (DFT) calculates oxidation potentials at methoxy groups. ADMET predictors (e.g., SwissADME) estimate cytochrome P450 interactions. Toxicity is modeled via ProTox-II for hepatotoxicity alerts, while molecular dynamics simulations (AMBER) assess protein-binding persistence .
Q. How are reaction intermediates characterized in multi-step syntheses?
Real-time monitoring via FT-IR tracks functional groups (e.g., C=O stretches). Liquid chromatography-mass spectrometry (LC-MS) identifies transient intermediates. Quenching experiments isolate intermediates for NMR analysis. For example, brominated intermediates show distinct δ 7.8–8.2 ppm aromatic signals in ¹H NMR .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Halogenation Steps
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Reagent (Cl) | SOCl₂ (1.2 equiv) | 85% | |
| Reagent (Br) | NBS (1.5 equiv) | 78% | |
| Solvent | DCM (0°C) | Minimizes side reactions | |
| Reaction Time | 6–8 hours | Maximizes conversion |
Q. Table 2: Comparative Biological Activities of Analogues
| Substituent Pattern | IC₅₀ (µM, HeLa cells) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 7,9-Cl; 3,4-OMe | 1.2 ± 0.3 | 0.15 | |
| 7-Br; 4-F | 2.8 ± 0.5 | 0.08 | |
| 5-NO₂; 2-OMe | >10 | 0.02 |
Notes
- Safety : Handle halogenating agents (SOCl₂, NBS) under inert atmosphere; use PPE for carcinogenicity risks (e.g., methoxy precursors).
- Data Reproducibility : Report reaction conditions (e.g., humidity control) to mitigate variability in hygroscopic intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
